molecular formula C18H15FN2OS B2627296 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896606-78-3

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2627296
CAS No.: 896606-78-3
M. Wt: 326.39
InChI Key: AAOFGSUUBKAMPZ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorophenyl group and a benzamide moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and benzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This compound may exert its effects by binding to active sites on proteins, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenyl)-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)vinyl)benzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c19-15-8-6-14(7-9-15)18-21-16(12-23-18)10-11-20-17(22)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOFGSUUBKAMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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